molecular formula C18H18FN5O B2826110 1-(4-fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034551-78-3

1-(4-fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2826110
CAS No.: 2034551-78-3
M. Wt: 339.374
InChI Key: JBQMSVDCPOMHDH-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic small molecule built on a pyrazolyl-urea scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research . The molecule integrates a 4-fluorobenzyl group attached to a urea linker, which is further connected to a 1-methyl-3-(pyridin-3-yl)pyrazole moiety. The urea functional group is a key pharmacophore, serving as a versatile hydrogen bond donor and acceptor, which facilitates strong and specific interactions with a variety of biological protein targets . Compounds featuring this core structure have been extensively investigated for their ability to modulate intracellular signaling pathways and have demonstrated a broad spectrum of biological activities . Pyrazolyl-ureas are particularly noted for their activity as protein kinase inhibitors, impacting targets such as Src, p38-MAPK, and TrkA, which are relevant in oncology and inflammation research . Furthermore, this class of compounds has shown promise in anti-infective research, exhibiting antibacterial and antiparasitic properties . The specific arrangement of the fluorobenzyl and pyridinyl-pyrazole groups in this compound suggests it is a valuable chemical tool for researchers exploring new therapeutic agents, studying enzyme inhibition mechanisms, or conducting structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or other clinical purposes.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-24-16(9-17(23-24)14-3-2-8-20-11-14)12-22-18(25)21-10-13-4-6-15(19)7-5-13/h2-9,11H,10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMSVDCPOMHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H21FN8O4
  • Molecular Weight : 480.452 g/mol
  • SMILES Notation : COC(=O)Nc1nc(nc(N)c1N(C)C(=O)OC)c2nn(Cc3ccccc3F)c4ncccc24
  • IUPAC Name : this compound

The compound exhibits its biological effects primarily through inhibition of specific kinases involved in various signaling pathways. It has been noted for its activity against certain cancer cell lines, where it acts as a selective inhibitor of kinases that are overexpressed or mutated in tumors. The azaindole framework present in the compound is particularly significant in the design of kinase inhibitors, as highlighted in recent studies .

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases. In particular, it shows high selectivity for certain members of the receptor tyrosine kinase family. For instance, it has been reported to inhibit the PDGFR and KIT kinases with IC50 values in the sub-nanomolar range, indicating strong potency .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, including breast and lung cancer models. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups. The study also explored the compound's synergy with other chemotherapeutic agents, suggesting potential for combination therapy .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.05Apoptosis via caspase activation
A549 (Lung)0.03G2/M phase arrest
HCT116 (Colon)0.04Inhibition of PDGFR signaling

Comparison with Similar Compounds

Data Table: Key Structural and Biochemical Comparisons

Compound Name Molecular Formula Key Substituents IC₅₀ (nM) logP Reference
1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea C₁₉H₁₈FN₅O (estimated) Pyridin-3-yl, 4-fluorobenzyl N/A ~3.8 Inference
BG15973 () C₁₆H₁₇N₅OS Thiophenmethyl, pyridin-3-yl N/A 2.9
Compound 10 () C₁₈H₁₃F₅N₄O Trifluoromethyl, 4-fluorophenyl <100 4.2
Compound 4 () C₁₉H₁₇F₄N₄O₂ 3-Fluorophenyl, trifluoromethyl 85 4.5

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.9 ppm for pyridine/pyrazole) and urea NH signals (δ 5.5–6.2 ppm). Discrepancies in splitting patterns may occur due to rotameric forms of the urea group .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 394.15). Fragmentation patterns validate the pyrazole-methyl linkage .
  • X-ray Crystallography : Resolves conformational ambiguities, such as torsion angles between the fluorobenzyl and pyrazole groups .

What methodologies are used to assess the compound’s preliminary biological activity?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) against kinases or hydrolases, using fluorogenic substrates. Contradictory IC₅₀ values may arise from assay buffers (e.g., DMSO solubility limits) .
  • Cellular Uptake Studies : Radiolabeled analogs or LC-MS quantify intracellular concentrations. Pyridine’s basicity (pKa ~4.5) influences membrane permeability .

How can synthetic routes be optimized to improve scalability and purity for pharmacological studies?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous processing reduces reaction times and improves reproducibility for intermediates like the pyrazole core .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in urea formation, reducing byproducts .
  • Purification : Simulated moving bed (SMB) chromatography achieves >98% purity, critical for in vivo toxicity studies .

How should researchers resolve contradictions in biological activity data across assay platforms?

Q. Advanced Research Focus

  • Assay Validation : Compare orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement. For example, inconsistent IC₅₀ values in kinase assays may reflect ATP concentration variability .
  • Metabolite Screening : LC-HRMS identifies oxidative metabolites (e.g., pyridine N-oxide) that may interfere with activity .

What strategies are employed to study structure-activity relationships (SAR) for this urea derivative?

Q. Advanced Research Focus

  • Analog Synthesis : Replace the 4-fluorobenzyl group with chloro or methoxy variants to assess electronic effects on receptor binding .
  • Molecular Dynamics Simulations : Predict interactions with hydrophobic pockets in target proteins, guided by pyridine’s π-stacking potential .

How does the compound’s stability under physiological conditions impact experimental design?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Urea bonds hydrolyze in acidic conditions (pH <3), requiring stability assays in simulated gastric fluid. Buffered solutions (pH 7.4) are used for cell-based studies .
  • Light Sensitivity : The fluorobenzyl group may degrade under UV light, necessitating amber vials for storage .

What computational approaches predict the compound’s binding modes with biological targets?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina models interactions with kinase ATP pockets, highlighting hydrogen bonds between the urea group and Asp/Lys residues .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon pyridine-to-pyrimidine substitutions .

Which analytical techniques are critical for quantifying impurities in bulk synthesis?

Q. Advanced Research Focus

  • HPLC-UV/ELS : Detects residual solvents (e.g., DMF) and regioisomeric byproducts. Gradient elution (5–95% acetonitrile in water) separates closely related impurities .
  • NMR qNMR : Quantifies trace impurities (<0.1%) using ERETIC2 calibration .

What experimental strategies address regioselectivity challenges during pyrazole functionalization?

Q. Advanced Research Focus

  • Directing Groups : Install temporary protecting groups (e.g., SEM) on pyrazole-N to guide C-3 substitution .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by reducing side-product formation .

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